molecular formula C21H20O6 B1262534 Maackiapterocarpan A

Maackiapterocarpan A

Cat. No.: B1262534
M. Wt: 368.4 g/mol
InChI Key: XVIZOEGEWDVLRY-FKIZINRSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Maackiapterocarpan A is a pterocarpan-class compound isolated from Sophora tonkinensis, a plant traditionally used in East Asian medicine . Pterocarpans are bioactive flavonoids characterized by a tetracyclic structure derived from the rearrangement of a flavan precursor. While over 100 flavonoids have been identified in Sophora tonkinensis, this compound remains less studied compared to its structural analogs, such as Maackiapterocarpan B.

Properties

Molecular Formula

C21H20O6

Molecular Weight

368.4 g/mol

IUPAC Name

(1R,14R)-6,6-dimethyl-7,12,18,20,24-pentaoxahexacyclo[12.10.0.02,11.03,8.015,23.017,21]tetracosa-2(11),3(8),9,15,17(21),22-hexaen-9-ol

InChI

InChI=1S/C21H20O6/c1-21(2)4-3-10-18-17(6-13(22)19(10)27-21)23-8-12-11-5-15-16(25-9-24-15)7-14(11)26-20(12)18/h5-7,12,20,22H,3-4,8-9H2,1-2H3/t12-,20+/m0/s1

InChI Key

XVIZOEGEWDVLRY-FKIZINRSSA-N

Isomeric SMILES

CC1(CCC2=C(O1)C(=CC3=C2[C@H]4[C@@H](CO3)C5=CC6=C(C=C5O4)OCO6)O)C

Canonical SMILES

CC1(CCC2=C(O1)C(=CC3=C2C4C(CO3)C5=CC6=C(C=C5O4)OCO6)O)C

Origin of Product

United States

Comparison with Similar Compounds

Maackiapterocarpan B

Structural Similarities and Differences :

  • Both Maackiapterocarpans A and B belong to the pterocarpan subclass and are derived from Sophora tonkinensis.
  • Pharmacological Activity: Maackiapterocarpan B has demonstrated potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated macrophages, suppressing nitric oxide (NO), TNF-α, IL-6, and IL-1β production via inhibition of NF-κB and MAPK pathways . In contrast, Maackiapterocarpan A’s bioactivity remains understudied, though its structural homology suggests similar mechanisms.

Sophoraflavanone G

Structural Class: A flavanone (distinct from pterocarpans) isolated from Sophora flavescens.

Homopterocarpin and Flemichapparin B

  • These compounds, also identified in Sophora tonkinensis, share the pterocarpan backbone but differ in side-chain modifications . Limited data exist on their specific activities, though homopterocarpin has been linked to antifungal properties in related species.

Comparative Data Table

Compound Structural Class Source Key Pharmacological Activity Mechanism of Action Reference
This compound Pterocarpan Sophora tonkinensis Not fully characterized Hypothesized NF-κB/MAPK inhibition
Maackiapterocarpan B Pterocarpan Sophora tonkinensis Anti-inflammatory Inhibits NF-κB and MAPK pathways
Sophoraflavanone G Flavanone Sophora flavescens Anti-inflammatory Reduces TNF-α, IL-6; antioxidant effects
Homopterocarpin Pterocarpan Sophora tonkinensis Antifungal (inferred) Unknown

Q & A

Q. What experimental protocols are recommended for isolating Maackiapterocarpan A from natural sources?

Isolation requires chromatographic techniques (e.g., HPLC, column chromatography) combined with solvent partitioning. Detailed protocols should specify plant material preparation, solvent systems, and purity validation via NMR and mass spectrometry . For reproducibility, include batch-specific parameters (e.g., temperature, flow rate) and reference standard compounds for calibration .

Q. Which spectroscopic methods are essential for characterizing this compound’s structure?

A combination of 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HR-MS) is critical. For novel derivatives, 2D NMR techniques (COSY, HSQC, HMBC) must resolve stereochemistry. Report chemical shifts, coupling constants, and fragmentation patterns in tabular form (see Table 1) .

Table 1 : Example spectral data for this compound

TechniqueKey Peaks/FeaturesInterpretation
1H^1H-NMRδ 6.75 (d, J=8.5 Hz)Aromatic proton environment
HR-MS[M+H]+^+ m/z 357.1234 (calc. 357.1230)Confirms molecular formula C20_{20}H16_{16}O5_5

Advanced Research Questions

Q. How should researchers design dose-response experiments to evaluate this compound’s bioactivity?

Use a multi-concentration approach (e.g., 0.1–100 μM) with triplicate measurements. Include positive/negative controls and account for solvent interference. Statistical analysis (ANOVA, IC50_{50} calculations) must align with guidelines in Scientific Reporting to ensure rigor . For in vivo studies, adhere to ethical protocols for animal models, as outlined in human-subject research frameworks .

Q. What strategies resolve contradictions in reported pharmacological mechanisms of this compound?

Conduct comparative assays under standardized conditions (e.g., cell lines, incubation times). Use pathway-specific inhibitors or CRISPR knockouts to validate target engagement. Meta-analyses of existing data should address variability in experimental design, such as differences in assay endpoints or compound purity .

Q. How can computational modeling enhance understanding of this compound’s structure-activity relationships (SAR)?

Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities for target proteins like kinases or receptors. Validate models with mutagenesis studies or comparative SAR tables (see Table 2). Report force fields, scoring functions, and solvent parameters to ensure reproducibility .

Table 2 : Hypothetical SAR for this compound derivatives

DerivativeSubstituent (R)IC50_{50} (μM)Binding Energy (kcal/mol)
1-OH12.3 ± 1.2-8.7
2-OCH3_38.9 ± 0.9-9.4

Methodological Best Practices

  • Data Reproducibility : Document instrument calibration, solvent batches, and software versions (e.g., NMR processing tools) .
  • Conflict Resolution : Use funnel plots or sensitivity analyses to address publication bias in meta-reviews .
  • Ethical Compliance : For studies involving biological samples, include IRB approval numbers and informed consent protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Maackiapterocarpan A
Reactant of Route 2
Maackiapterocarpan A

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